3-Chloro-6-ethoxypyridazine

Overview

Description

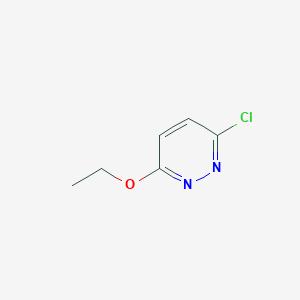

3-Chloro-6-ethoxypyridazine: is a heterocyclic compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol . It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the third position and an ethoxy group at the sixth position on the pyridazine ring . This compound is primarily used in research and development, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-ethoxypyridazine typically involves the reaction of dichloropyridazine with ethanol in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions for an extended period, usually around 22 hours . The general reaction scheme is as follows:

Dichloropyridazine+EthanolK2CO3,Refluxthis compound

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-ethoxypyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.

Elimination Reactions: Thermal elimination can occur, leading to the formation of ethylene and the corresponding aza-substituted pyridines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Elimination Reactions: Typically carried out under thermal conditions, with temperatures ranging from 614 to 713 K.

Major Products:

Substitution Reactions: Products vary depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the pyridazine ring.

Elimination Reactions: Major products include ethylene and aza-substituted pyridines.

Scientific Research Applications

3-Chloro-6-ethoxypyridazine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-6-ethoxypyridazine involves its interaction with various molecular targets and pathways. The compound can undergo thermal elimination, leading to the formation of ethylene and aza-substituted pyridines . The chloro and ethoxy substituents influence the electronic properties of the pyridazine ring, affecting its reactivity and interaction with biological targets . The exact molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

- 3-Chloro-6-methoxypyridazine

- 2-Chloro-4-ethoxypyrimidine

- 2-Ethoxypyrazine

- 3-Ethoxypyridazine

Comparison: 3-Chloro-6-ethoxypyridazine is unique due to the specific positioning of the chloro and ethoxy groups on the pyridazine ring. Compared to similar compounds, this compound may exhibit different reactivity patterns and biological activities due to these structural differences .

Biological Activity

3-Chloro-6-ethoxypyridazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H8ClN3O

- Molecular Weight : 175.61 g/mol

- Structure : The compound features a pyridazine ring substituted with a chlorine atom at the 3-position and an ethoxy group at the 6-position.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary investigations suggest that it may inhibit specific cancer cell lines, indicating potential use in oncology.

- Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes involved in disease progression, particularly in cancer pathways.

Antimicrobial Activity

A study evaluated the antibacterial effects of this compound against several Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including ovarian and breast cancer. The findings demonstrated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells.

| Cell Line | IC50 (µM) |

|---|---|

| Ovarian Cancer | 25 |

| Breast Cancer | >50 |

| Non-cancerous Cardiac Cells | >100 |

Case Studies

- Case Study on Antimicrobial Efficacy : A research team conducted a series of experiments to evaluate the antimicrobial properties of this compound. Their findings indicated that the compound exhibited significant bactericidal activity against common pathogens, suggesting its potential application in treating bacterial infections.

- Case Study on Anticancer Effects : In a controlled study involving human cancer cell lines, researchers found that treatment with this compound resulted in apoptosis in ovarian cancer cells. This study highlighted the compound's mechanism of inducing programmed cell death, which is crucial for developing effective cancer therapies.

Properties

IUPAC Name |

3-chloro-6-ethoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEBQGWXQGASGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294083 | |

| Record name | 3-chloro-6-ethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17321-20-9 | |

| Record name | 17321-20-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-6-ethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-6-ethoxypyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of a chlorine atom influence the thermal decomposition rate of ethoxypyridazines?

A: The research indicates that the chlorine substituent in 3-chloro-6-ethoxypyridazine plays a significant role in its thermal decomposition rate. The study found that the chlorine atom, while withdrawing electron density from the C-O bond and potentially accelerating the bond breakage, also withdraws electron density from the nitrogen involved in the cyclic transition state, thus hindering the reaction. [] This suggests a complex interplay of electronic effects where the chlorine atom's influence on the reaction rate is determined by the balance between these activating and deactivating forces.

Q2: What is the significance of the C-N π-bond order in the thermal decomposition of this compound?

A: The research highlights the importance of the C-N π-bond order in the thermal decomposition of these compounds. Specifically, the higher reactivity of pyridazines, including this compound, is attributed to their higher C-N π-bond order. [] This observation suggests that the strength and characteristics of this bond play a crucial role in facilitating the elimination reaction and influencing the overall decomposition rate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.